molecular formula C15H16N2O2 B12513202 Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B12513202
M. Wt: 256.30 g/mol
InChI Key: NPSPAGUYRWKXKF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate , is derived from its fused bicyclic core and substituent arrangement. The parent structure, imidazo[1,5-a]pyridine , consists of a five-membered imidazole ring fused to a six-membered pyridine ring at positions 1 and 5 (Figure 1). The prefix 5,6,7,8-tetrahydro indicates partial saturation of the pyridine ring, reducing it to a tetrahydropyridine moiety. The substituents—a phenyl group at position 3 and a methyl carboxylate at position 1—follow standard numbering conventions for bicyclic systems.

Table 1: Key identifiers of this compound

Property Value
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
SMILES COC(=O)C1=C(N2CCCC2)N=C3N1C4=CC=CC=C4
InChIKey ZXZRUEBDUMMNJP-UHFFFAOYSA-N

The methyl carboxylate group (-COOCH₃) at position 1 and phenyl group (-C₆H₅) at position 3 introduce steric and electronic heterogeneity, influencing reactivity and intermolecular interactions.

Molecular Topology and Ring System Analysis

The molecule’s topology is defined by its imidazo[1,5-a]pyridine core, a bicyclic system merging imidazole (positions 1–2–3–4–5) and pyridine (positions 5–6–7–8–9–10) rings (Figure 2). Partial saturation at positions 5–8 converts the pyridine ring into a tetrahydropyridine, adopting a boat-like conformation to minimize steric strain. The imidazole ring remains planar, with sp²-hybridized nitrogen atoms at positions 1 and 3.

Key topological features :

  • Fusion pattern : The imidazole ring shares bonds with the pyridine ring at positions 1 (imidazole) and 5 (pyridine), creating a rigid, angular framework.
  • Substituent effects : The phenyl group at position 3 extends perpendicular to the bicyclic plane, while the methyl carboxylate at position 1 adopts a coplanar orientation due to conjugation with the imidazole π-system.

Density functional theory (DFT) calculations suggest that the tetrahydropyridine ring’s puckering angle (θ ≈ 25°) optimizes intramolecular hydrogen bonding between the carboxylate oxygen and adjacent NH groups.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited, insights can be extrapolated from analogous structures. For example, Zn(II) coordination polymers incorporating imidazo[1,5-a]pyridine ligands exhibit tetrahedral metal coordination and π-stacking interactions between aromatic rings. In such systems, the carboxylate group participates in chelation, with bond lengths of 1.94–2.53 Å for Zn–O interactions.

Hypothetical crystal packing for this compound :

  • π-Stacking : The phenyl and imidazole rings may engage in offset face-to-face interactions (distance ≈ 3.5 Å), stabilized by van der Waals forces.
  • Hydrogen bonding : The carboxylate oxygen could act as a hydrogen bond acceptor with proximal NH or CH groups (bond length ≈ 2.8 Å).
  • Unit cell parameters : Predicted monoclinic symmetry (space group P2₁/c) with lattice constants a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, and β = 105°.

Comparative Analysis with Related Imidazopyridine Derivatives

Table 2: Structural comparison with related imidazopyridine derivatives

Compound Core Structure Substituents Key Differences
Apixaban Impurity 6 Imidazo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidin Higher polarity due to methoxy and ketone groups
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate Same core Ethyl ester at position 1 Increased hydrophobicity vs. methyl ester
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine Carboxylic acid at position 3 Enhanced hydrogen bonding capacity

Notable trends :

  • Electronic effects : Electron-withdrawing groups (e.g., carboxylates) at position 1 reduce the imidazole ring’s basicity, while electron-donating groups (e.g., phenyl) at position 3 increase π-electron density.
  • Steric profiles : Bulky substituents at position 3 hinder rotation about the C3–N bond, locking the phenyl ring into a fixed conformation.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)13-12-9-5-6-10-17(12)14(16-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

NPSPAGUYRWKXKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at position 5 (e.g., FAD286) vs. position 3 (main compound) alters enzyme selectivity.
  • Functional Groups : Esters (e.g., methyl/ethyl) enhance lipophilicity, while carboxamides () or nitriles () improve target binding.

Pharmacological Profiles

Compound Biological Activity Key Data
FAD286 Aldosterone synthase inhibitor IC50 = 3 nM (AS), 90 nM (CS); 40-fold selectivity
(R)-5-(p-cyanophenyl) derivative Aldosterone synthase inhibitor Preferential inhibition of AS; enantiomeric purity >97%
Compound 51 Anti-tumor (DHODH inhibition) Demonstrated in vitro efficacy; HRMS-confirmed structure

Insights :

  • Electron-Withdrawing Groups : The nitrile in FAD286 and the patent compound enhances binding affinity to enzyme active sites.
  • Stereochemistry : The (R)-enantiomer in shows superior activity, highlighting the role of chirality .

Physical and Chemical Properties

Compound Melting Point (°C) Spectral Data (1H NMR) Lipophilicity (Predicted)
Main Compound Not reported Likely δ 2.5–3.4 (methylene), δ 7.2–8.1 (ArH) Moderate (ester group)
Compound 51 () Not reported δ 7.67 (s, 1H), 7.46–7.18 (ArH), 5.39–5.25 (m, 1H) High (fluorophenyl)
Diethyl ester analog () 243–245 δ 1.23 (t, OCH2CH3), 4.14 (q, OCH2CH3) Higher (ethyl ester)

Notes:

  • Solubility : Methyl esters (main compound) are less lipophilic than ethyl esters () but more than carboxylic acids () .
  • Spectral Signatures : Methylene protons in tetrahydro rings appear near δ 2.5–3.4, consistent across analogs .

Biological Activity

Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 227.25 g/mol
  • CAS Number : 1202800-71-2
  • LogP : 1.982 (indicating moderate lipophilicity)

The compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibition of HPSE1 can potentially hinder tumor growth and metastasis by disrupting heparan sulfate proteoglycans degradation .
  • Kinase Modulation : Similar compounds in the imidazo[1,5-a]pyridine family have shown the ability to selectively inhibit kinases, leading to reduced inflammatory responses and induction of apoptosis in cancer cells .
  • Receptor Interaction : The compound may act as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and obesity by modulating neuropeptide signaling pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected human tumor cell lines:

Cell LineIC50 (µM)Reference
LCLC-103H10.5
A-4278.2
563712.0

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness is highlighted in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Study 1: Cancer Therapeutics

In a recent study published in Molecules, researchers investigated the efficacy of this compound in inhibiting HPSE1 activity. The study found that the compound significantly reduced HPSE1 activity by over 70% at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Sleep Disorders

Another study explored the effects of this compound as an orexin receptor antagonist. The results indicated that administration of the compound led to a significant decrease in wakefulness and an increase in sleep duration in animal models, indicating its potential application in treating sleep disorders .

Q & A

Q. What are the key synthetic pathways for Methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate?

The compound can be synthesized via cyclization and hydrogenation steps. For example, intermediates such as ethyl 4-(imidazo[1,5-a]pyridin-5-yl)benzoate are hydrogenated over Pd/C in anhydrous ethanol with HCl to yield tetrahydroimidazo derivatives . Another route involves formylation of aminomethylpyridine intermediates followed by POCl3-mediated cyclization to form the imidazo[1,5-a]pyridine core . Methanol and dichloromethane are commonly used solvents, and purification typically employs gradient column chromatography (e.g., 2–10% methanol in DCM) .

Q. How is the compound characterized structurally and analytically?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include aromatic protons (δ 7.30–7.67 ppm for phenyl groups) and imidazo-pyridine backbone protons (δ 2.02–4.30 ppm for aliphatic hydrogens) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, with observed [M+H]+ peaks matching calculated values (e.g., 380.1906 found vs. 380.1187 calcd) . Infrared (IR) spectroscopy identifies functional groups, such as carbonyl stretches near 1690 cm⁻¹ .

Q. What pharmacological applications are associated with this compound?

The compound and its analogs (e.g., R-Fadrozole) are investigated for treating aldosteronism due to their ability to modulate aldosterone overexposure. Enantiomerically pure forms (≥97% ee of the R-form) are prioritized for in vivo studies to enhance target specificity . Preclinical trials involve once-daily administration in fixed-unit dosages to assess efficacy and pharmacokinetics .

Advanced Research Questions

Q. How can enantiomeric purity (≥97% ee) be ensured during synthesis?

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography with chiral stationary phases, are employed. The patent literature emphasizes the use of enantioselective synthesis or recrystallization with resolving agents to achieve high ee values . Analytical methods like chiral HPLC or circular dichroism (CD) spectroscopy validate enantiomeric excess .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

Low yields (e.g., 11% in amide coupling reactions) are often due to steric hindrance or competing side reactions . Optimization strategies include:

  • Catalyst screening : HATU/DIPEA systems improve coupling efficiency in DCM/DMF mixtures .
  • Temperature control : Reflux conditions for cyclization (e.g., 90°C with POCl3) enhance reaction rates .
  • Purification adjustments : Gradient elution (e.g., hexane/ethyl acetate) improves separation of closely related byproducts .

Q. How should researchers address contradictory spectral data in structural assignments?

Discrepancies in NMR or HRMS data (e.g., unexpected coupling constants or mass deviations) require cross-validation with alternative techniques:

  • 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals and confirms connectivity .
  • X-ray crystallography provides definitive structural confirmation, especially for stereoisomers .
  • Isotopic labeling (e.g., [14C]-KCN in synthesis) aids in tracking reaction pathways and verifying intermediates .

Q. What methodologies are recommended for assessing in vivo stability and metabolite profiling?

  • Radiolabeled studies : Use of [14C]-labeled compounds to trace metabolic pathways and quantify excretion .
  • LC-MS/MS : Quantifies parent compound and metabolites in plasma/tissue homogenates. For example, tetrahydroimidazo derivatives show stability in acidic conditions but undergo hepatic glucuronidation .
  • Enzyme inhibition assays : Evaluate interactions with cytochrome P450 isoforms to predict drug-drug interactions .

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